N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
Brand Name:
Vulcanchem
CAS No.:
847587-44-4
VCID:
VC0495402
InChI:
InChI=1S/C18H15N3O2S2/c1-2-14-16(12-8-4-3-5-9-12)19-18(24-14)20-17-13-10-6-7-11-15(13)25(22,23)21-17/h3-11H,2H2,1H3,(H,19,20,21)
SMILES:
CCC1=C(N=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula:
C18H15N3O2S2
Molecular Weight:
369.5g/mol
N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
CAS No.: 847587-44-4
Main Products
VCID: VC0495402
Molecular Formula: C18H15N3O2S2
Molecular Weight: 369.5g/mol
CAS No. | 847587-44-4 |
---|---|
Product Name | N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide |
Molecular Formula | C18H15N3O2S2 |
Molecular Weight | 369.5g/mol |
IUPAC Name | N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Standard InChI | InChI=1S/C18H15N3O2S2/c1-2-14-16(12-8-4-3-5-9-12)19-18(24-14)20-17-13-10-6-7-11-15(13)25(22,23)21-17/h3-11H,2H2,1H3,(H,19,20,21) |
Standard InChIKey | KCFMPHFRUYYAHR-UHFFFAOYSA-N |
SMILES | CCC1=C(N=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES | CCC1=C(N=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
PubChem Compound | 2992811 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume